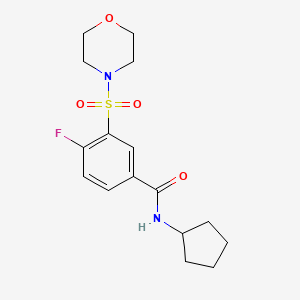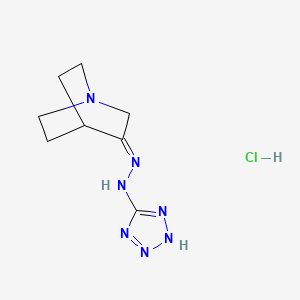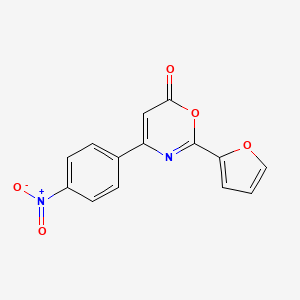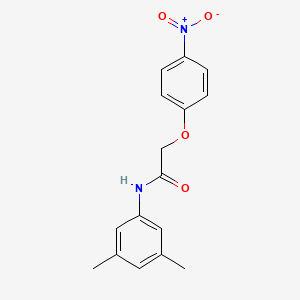
4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” is a type of coumarin derivative . It has a molecular weight of 234.21 . The IUPAC name for this compound is [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid .
Synthesis Analysis
The synthesis of coumarin derivatives, including “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate”, has been a topic of interest for many organic and pharmaceutical chemists . These compounds are typically synthesized from coumarinyl chloroacetate and amino thiazine derivatives . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” has been confirmed via spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” typically involve coupling reactions . For example, one method involves coupling 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate with amino thiazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” have been characterized using various techniques . The compound is a solid at room temperature . Its spectroscopic properties have been determined using IR, 1H NMR, and 13C NMR .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been synthesized and tested for its in vitro antimicrobial activity . It has shown significant inhibitory activity against the growth of tested bacterial strains, with some derivatives found to be potent antimicrobial agents . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Antitumor Activity
Coumarin derivatives, including this compound, have demonstrated antitumor effects . They are being studied for their potential to inhibit the growth of cancer cells, which could lead to new treatments for various types of cancer .
Anti-HIV Properties
Research has indicated that certain coumarin derivatives exhibit anti-HIV properties . This suggests that they could be used in the treatment or prevention of HIV, contributing to the fight against the AIDS pandemic .
Antifungal Uses
In addition to antibacterial properties, these compounds have also shown antifungal activity . This makes them candidates for treating fungal infections, which are a significant concern in immunocompromised patients .
Anti-inflammatory Applications
The anti-inflammatory properties of coumarin derivatives make them suitable for the development of new anti-inflammatory drugs . These could be used to treat chronic inflammatory diseases such as arthritis .
Anticoagulant Effects
Some coumarin derivatives act as anticoagulants by inhibiting the enzyme VKOR (vitamin K epoxide reductase). This application is important in the management of blood clotting disorders .
Central Nervous System Stimulant
These compounds have shown effects as central nervous system stimulants . This application could lead to the development of new drugs for neurological disorders or conditions requiring CNS stimulation .
Photoactive Polymers
The compound has been used to create photoactive polymers by esterification with cellulose. These polymers are of interest in the design of smart materials due to their light-triggered properties .
Zukünftige Richtungen
Future research on “4-methyl-2-oxo-2H-chromen-6-yl (2,4-dimethylphenoxy)acetate” could focus on developing more efficient synthesis methods that can increase the yield of the reaction and reduce the use of toxic solvents. Additionally, further studies could investigate the biological and pharmaceutical properties of this compound, as coumarins have been found to exhibit a variety of therapeutic activities .
Wirkmechanismus
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit a variety of therapeutic activities including antibacterial, antimalarial, antioxidant, anticancer, antiplatelet, antithrombotic, analgesic, antifungal, antiviral, anticoagulant, anti-inflammatory, and antitumor activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets leading to their therapeutic effects .
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways leading to their therapeutic effects .
Result of Action
Coumarin derivatives are known to have various therapeutic effects, including antimicrobial, antitubercular, and antioxidant activities .
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-4-6-17(14(3)8-12)23-11-20(22)24-15-5-7-18-16(10-15)13(2)9-19(21)25-18/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSTMKLWISGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)



![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)

![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)

